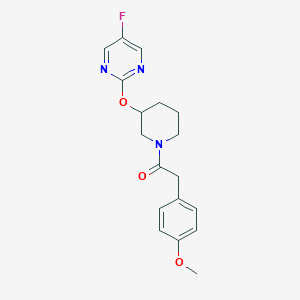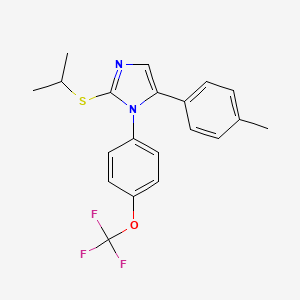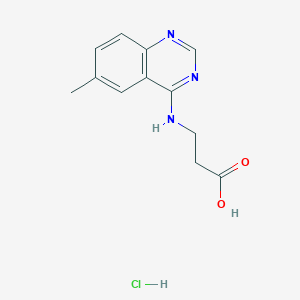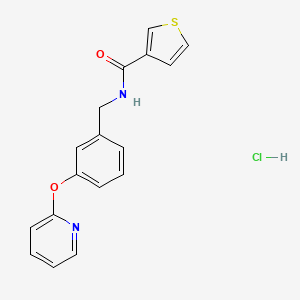
N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Aplicaciones Científicas De Investigación
Antipsychotic Potential
Heterocyclic carboxamides, including N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride, have been evaluated for their potential as antipsychotic agents. These compounds have shown promising in vitro and in vivo activities, particularly in binding to dopamine D2 and serotonin receptors, suggesting their potential application in the treatment of psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis and Medicinal Chemistry
The scalability of synthesizing this compound has been explored, indicating its potential for large-scale production. This aspect is crucial for its application in pharmaceuticals, particularly in the context of drug development and manufacturing (Scott, Neville, Urbina, Camp, & Stanković, 2006).
Chemical Rearrangements and Synthesis
Research has been conducted on the chemical rearrangements of lithiated thiophenecarboxamides, including this compound. These studies provide insights into the chemical properties and potential synthetic pathways, which are essential for developing new drugs or materials (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Exploration of Derivatives for Medicinal Use
Research has also focused on exploring derivatives of thiophene-2-carboxamides, which include the subject compound, for their potential in medicinal chemistry. Such studies are crucial for discovering new therapeutic agents (Allan et al., 2009).
Potential Anti-Inflammatory Applications
There has been research into compounds structurally related to N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride for their anti-inflammatory properties. This suggests possible applications in treating inflammation-related conditions (Moloney, 2001).
Antimicrobial Activity
Some studies have investigated the antimicrobial activities of related thiophene carboxamide compounds. These findings are significant for developing new antimicrobial drugs (Zhuravel et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S.ClH/c20-17(14-7-9-22-12-14)19-11-13-4-3-5-15(10-13)21-16-6-1-2-8-18-16;/h1-10,12H,11H2,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAXJWGKLPWODV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CSC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


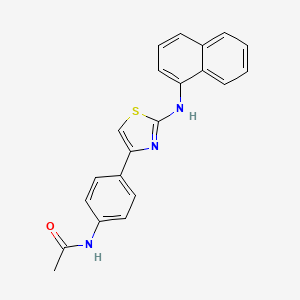
![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)
![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)
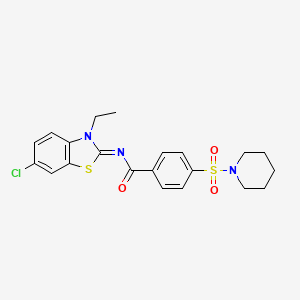
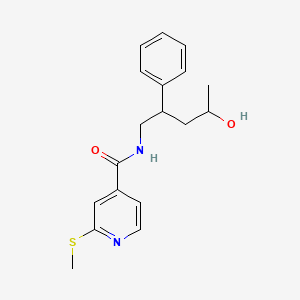
![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)
![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)

